molecular formula C10H11ClN2O3 B2946874 2-Chloro-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide CAS No. 1256633-12-1

2-Chloro-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B2946874
CAS No.: 1256633-12-1
M. Wt: 242.66
InChI Key: MBZVTIOFRUHYGD-WUXMJOGZSA-N
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Description

The compound “2-Chloro-N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide” is likely a Schiff base, which are typically formed by the condensation of an amine with a carbonyl compound . They are characterized by a carbon-nitrogen double bond .


Synthesis Analysis

While specific synthesis information for this compound is not available, Schiff bases are generally synthesized through a condensation reaction between an amine and a carbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would likely include a carbon-nitrogen double bond, characteristic of Schiff bases . The “2-Chloro-N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]” part of the molecule suggests the presence of a 2-chloro group and a 4-hydroxy-3-methoxyphenyl group .


Chemical Reactions Analysis

Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present .

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and evaluated derivatives of acetohydrazides, including compounds structurally related to "2-Chloro-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide," for their antimicrobial properties. For instance, Fuloria et al. (2009) conducted synthesis, characterization, and antimicrobial evaluation of novel imines and thiazolidinones derived from acetohydrazides, demonstrating their potential antibacterial and antifungal activities (Fuloria et al., 2009).

Anticancer Activities

Research has also focused on the anticancer potential of acetohydrazide derivatives. Şenkardeş et al. (2021) reported the synthesis of aryloxyacetic acid hydrazide derivatives, including the evaluation of their anticancer activities on various cancer cell lines, indicating promising growth inhibition against gastric, cervical, and breast cancer cells (Şenkardeş et al., 2021).

Structural and Computational Studies

Inkaya et al. (2012) conducted a comprehensive study on the X-ray structure, spectroscopic characterization, and density functional theory (DFT) studies of N'-[(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, providing insights into the structural and electronic properties of such compounds (Inkaya et al., 2012).

Optical and Electronic Properties

Investigations into the nonlinear optical properties of acetohydrazide derivatives have revealed potential applications in optical device technologies. Naseema et al. (2010) synthesized hydrazones and analyzed their third-order nonlinear optical properties, suggesting their applicability in optical limiters and switches (Naseema et al., 2010).

Mechanism of Action

The mechanism of action of Schiff bases often involves the carbon-nitrogen double bond, which can act as a nucleophile and participate in various chemical reactions .

Future Directions

The study and application of Schiff bases, including potentially “2-Chloro-N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide”, is a field of ongoing research. They have been studied for their potential applications in various fields, including medicinal chemistry, analytical chemistry, and material science .

Properties

IUPAC Name

2-chloro-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-16-9-4-7(2-3-8(9)14)6-12-13-10(15)5-11/h2-4,6,14H,5H2,1H3,(H,13,15)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZVTIOFRUHYGD-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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